2-Methyl-6-(piperidin-1-ylmethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-6-5-7-12(13(11)15)10-14-8-3-2-4-9-14/h5-7,15H,2-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEERRNJKQAIDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 6 Piperidin 1 Ylmethyl Phenol
Direct Synthetic Routes to 2-Methyl-6-(piperidin-1-ylmethyl)phenol
Direct synthesis of this compound predominantly relies on the Mannich reaction, a cornerstone of organic synthesis for the aminomethylation of acidic compounds. nih.gov
The Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.govmdpi.com In the context of this compound, the phenol (B47542) acts as the acidic component. The reaction's success can be influenced by catalyst choice, solvent, temperature, and pressure.
The classical and most direct route to this compound is the one-pot condensation of o-cresol (B1677501), piperidine (B6355638), and formaldehyde. mdpi.com This three-component reaction is a specific example of the broader Mannich reaction, which is widely used for the synthesis of β-amino carbonyl compounds and other related structures. youtube.com
The mechanism of the Mannich reaction, in this case, begins with the formation of an iminium ion from the reaction of piperidine and formaldehyde. youtube.com Subsequently, the o-cresol, acting as a nucleophile, attacks the iminium ion, leading to the formation of the desired this compound. The reaction is typically catalyzed by an acid or a base. The regioselectivity of the reaction, favoring substitution at the ortho position to the hydroxyl group of o-cresol, is a key aspect of this synthesis.
| Reactants | Product | Reaction Type |
| o-Cresol, Piperidine, Formaldehyde | This compound | Mannich Reaction |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and the molar ratios of the reactants. researchgate.net For instance, the use of Lewis acids like AlCl₃ and ZnCl₂ or Brønsted acids such as HCl and H₂SO₄ can catalyze the reaction. The solvent can also play a significant role; polar solvents may stabilize transition states, while non-polar solvents can enhance selectivity.
The stoichiometry of the reactants—o-cresol, piperidine, and formaldehyde—is another critical factor. The precise control of these ratios helps to minimize the formation of byproducts and drive the reaction towards the desired product.
| Parameter | Influence on Reaction | Examples of Optimization |
| Catalyst | Affects reaction rate and selectivity. | Use of Lewis acids (e.g., AlCl₃, ZnCl₂) or Brønsted acids (e.g., HCl, H₂SO₄). |
| Solvent | Can stabilize transition states or improve selectivity. | Polar solvents for stabilization, non-polar for selectivity. |
| Temperature | Influences reaction rate and can lead to side products if too high. | Optimized to balance rate and selectivity. |
| Reagent Stoichiometry | Affects yield and byproduct formation. | Precise control of molar ratios of o-cresol, piperidine, and formaldehyde. |
In recent years, more environmentally friendly and efficient methods for conducting Mannich reactions have been developed. These include solvent-free conditions and the use of alternative energy sources like infrared light and microwave irradiation. researchgate.netresearchgate.net
Mannich Reaction Approaches: Scope and Limitations
Alternative Synthetic Strategies for Related Alkylaminophenols and Piperidine Derivatives
While the Mannich reaction is the primary method for synthesizing this compound, other multicomponent reactions can be employed for the synthesis of structurally related alkylaminophenols and piperidine derivatives.
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a powerful multicomponent reaction that couples a carbonyl compound, an amine, and a boronic acid to produce substituted amines. nih.govwikipedia.org This reaction has been successfully used to synthesize a variety of alkylaminophenols. nih.govnih.govdergipark.org.tr
The general mechanism of the Petasis reaction involves the condensation of the amine and the carbonyl compound to form an iminium ion, which then reacts with the organoboronic acid. organic-chemistry.orgyoutube.com A key advantage of the Petasis reaction is its tolerance of a wide range of functional groups and its ability to be performed under mild conditions, sometimes even without a catalyst. nih.govdergipark.org.tr For the synthesis of alkylaminophenols, salicylaldehydes are often used as the carbonyl component, which, upon reaction with an amine and a boronic acid, yield the corresponding aminophenol derivatives. nih.govnih.gov This method provides a versatile alternative for accessing a diverse library of alkylaminophenols, although its direct application to the synthesis of this compound from o-cresol has not been explicitly detailed in the provided context.
Intramolecular Cyclization Approaches for Piperidine Ring Formation
Intramolecular cyclization represents a powerful and common strategy for the synthesis of piperidine rings. nih.govmdpi.com In this approach, a linear substrate containing a nitrogen atom (typically as an amine or a derivative) and a reactive functional group elsewhere in the chain is induced to form a new carbon-nitrogen or carbon-carbon bond, thereby closing the six-membered ring. nih.govwhiterose.ac.uk The success and regioselectivity of these cyclizations, determining whether a piperidine (6-membered ring) or a pyrrolidine (B122466) (5-membered ring) is formed, are often governed by factors such as the geometry of the transition state, as described by Baldwin's rules, and the nature of the catalyst or reagents employed. nih.govsemanticscholar.org
Numerous methods exist to effect this transformation, broadly categorized by the type of chemical process that initiates the ring closure. These include metal-catalyzed processes, electrophile-induced cyclizations, radical cyclizations, and asymmetric strategies designed to control the stereochemistry of the resulting piperidine core. nih.govmdpi.comresearchgate.net The choice of substrate and cyclization conditions dictates the efficiency and applicability of each method. nih.gov
Metal-Catalyzed Cyclization Processes
Transition metal catalysis offers a versatile and efficient toolkit for constructing piperidine rings through intramolecular cyclization. acs.org Catalysts based on metals such as palladium, gold, copper, nickel, and iridium can activate substrates in various ways, enabling ring closures that might be difficult under other conditions. nih.govorganic-chemistry.orgnih.gov These reactions often proceed with high selectivity and tolerance for a wide range of functional groups. acs.org
Gold(I) catalysts, for instance, are known to activate alkyne and alkene functionalities toward nucleophilic attack. beilstein-journals.org Nevado and colleagues demonstrated an oxidative amination of non-activated alkenes catalyzed by a gold(I) complex to yield substituted piperidines. nih.govmdpi.com Similarly, gold catalysis can be used for the cyclization of ε-N-protected propargylic esters to produce piperidinyl ketones and enol esters. beilstein-journals.org
Palladium catalysts are widely used in C-N bond formation, including the synthesis of piperidines via intramolecular aza-Heck reactions. mdpi.comsemanticscholar.org Enantioselective versions of these reactions have been developed using chiral ligands, such as pyridine-oxazoline (Pyox) ligands, to produce chiral β-acetoxylated piperidines from unactivated alkenes with excellent selectivity. mdpi.comorganic-chemistry.org
Copper-catalyzed methods have emerged as powerful alternatives for intramolecular C-H amination to form piperidines. acs.orgnih.gov These systems can utilize N-fluoro-sulfonamides as substrates, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle to achieve direct C-H functionalization. acs.org This approach is noteworthy as many C-H amination systems preferentially form five-membered rings (pyrrolidines). acs.org
Other metals, such as nickel and iridium, also find application. Nickel-catalyzed intramolecular hydroalkenylation of 1,6-dienes provides a regioselective route to six-membered N-heterocycles. nih.govorganic-chemistry.org Iridium complexes have been used to catalyze the N-heterocyclization of primary amines with diols, affording a variety of cyclic amines, including piperidines, in high yields. organic-chemistry.org
Table 1: Examples of Metal-Catalyzed Intramolecular Cyclization for Piperidine Synthesis
| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | Oxidative Amination | Difunctionalization of double bond with N-heterocycle formation. | nih.gov, mdpi.com |
| Palladium(II) Acetate / Chiral Pyox Ligand | Unactivated Alkenes | Enantioselective Aza-Heck | Forms chiral β-acetoxylated piperidines with high enantioselectivity. | organic-chemistry.org, mdpi.com |
| [TpxCu(NCMe)] | N-Fluoride Amides | Intramolecular C-H Amination | Direct amination of C(sp3)-H bonds to form piperidines. | nih.gov, acs.org |
| Nickel Catalyst / Chiral P-O Ligand | 1,6-Ene-dienes | Hydroalkenylation | Highly enantioselective method for N-heterocycles with an exocyclic double bond. | nih.gov |
| [Cp*IrCl2]2 | Amino Alcohols | Oxidative Cyclization | Catalytic hydrogen transfer reaction to form cyclic amines. | organic-chemistry.org, researchgate.net |
Electrophilic Cyclization Strategies
Electrophilic cyclization involves the activation of a carbon-carbon multiple bond within the substrate by an electrophile, which triggers a nucleophilic attack from the tethered nitrogen atom to close the ring. A common strategy involves the reaction of unsaturated amines with an electrophilic halogen source, such as N-chlorosuccinimide (NCS). acs.org
Göttlich and co-workers demonstrated that the cyclization of olefinic N-chloroamines can be controlled to selectively produce either piperidines or pyrrolidines. mdpi.com The use of tetra-n-butylammonium iodide (nBu4NI) as a catalyst promotes a 6-endo-trig cyclization to give 3-chloropiperidines, proceeding through a proposed aziridinium (B1262131) ion intermediate. In contrast, using a Lewis acid like boron trifluoride etherate (BF3·OEt2) favors a 5-exo-trig cyclization to yield 2-(chloromethyl)pyrrolidines. mdpi.com
Another powerful electrophilic method is the aza-Prins cyclization, where N-tosyl homoallylamines react with carbonyl compounds in the presence of a Lewis acid, such as aluminum chloride (AlCl3), to give trans-2,4-disubstituted piperidines. organic-chemistry.org This reaction constructs the piperidine ring while simultaneously installing two substituents with good diastereoselectivity. organic-chemistry.org
Furthermore, a one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines. acs.org This method uses NCS to generate an N-chloroamine in situ, which then undergoes cyclization in the presence of sodium azide (B81097). The azide acts as a nucleophile, trapping the intermediate and yielding the 3-azidopiperidine product, which can serve as a versatile handle for further functionalization. acs.org This strategy highlights the modularity of electrophilic cyclizations, allowing for the incorporation of various nucleophiles. acs.org
Table 2: Comparison of Electrophilic Cyclization Promoters
| Substrate | Promoter/Reagent | Product | Cyclization Type | Reference |
|---|---|---|---|---|
| Olefinic N-chloroamine | nBu4NI | 3-Chloropiperidine | 6-endo | mdpi.com |
| Olefinic N-chloroamine | BF3·OEt2 | 2-(Chloromethyl)pyrrolidine | 5-exo | mdpi.com |
| N-Tosyl homoallylamine + Aldehyde | AlCl3 | trans-2,4-Disubstituted piperidine | Aza-Prins Cyclization | organic-chemistry.org |
| Unsaturated Amine | NCS, NaI, NaN3 | 3-Azidopiperidine | Iodoaminocyclization/Azide Trapping | acs.org |
Radical Cyclization Pathways
Radical cyclizations provide an alternative and powerful approach to piperidine synthesis, often proceeding under mild conditions and showing tolerance to various functional groups. nih.govrsc.org These reactions are initiated by the generation of a radical species, which then adds to an intramolecular carbon-carbon multiple bond to form the ring. nih.gov
One common method involves the generation of an aminium radical from an N-chloroamine precursor, which can then cyclize onto a tethered alkene. cdnsciencepub.com The efficiency of this process is highly dependent on stereoelectronic factors, specifically the ability of the radical p-orbital to achieve proper overlap with the alkene π-system in the transition state. cdnsciencepub.com
Cobalt catalysis has also been employed for the intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com This reaction proceeds in good yields for piperidine formation, although it can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. nih.govmdpi.com
More recently, photoredox catalysis has emerged as a mild and efficient way to initiate radical cyclizations. nih.gov This strategy uses a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) to generate a radical from a suitable precursor, such as an aryl halide. nih.gov The resulting radical can then undergo regioselective cyclization to furnish complex piperidine structures, including spirocyclic systems, without the need for toxic reagents like tin hydrides. nih.gov
Table 3: Methods for Initiating Radical Cyclization for Piperidine Synthesis
| Initiation Method | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Cobalt(II) Catalysis | Linear Amino-aldehydes | Effective for piperidine production; can have competitive 1,5-H-transfer. | nih.gov, mdpi.com |
| Photoredox Catalysis | Aryl Halides with Alkene Tether | Mild conditions, avoids toxic reagents, forms aryl radicals for cyclization. | nih.gov |
| Triethylborane | 1,6-Enynes | Initiates a complex radical cascade for polysubstituted piperidines. | nih.gov |
| Metal Ion/Radical Initiator | Alkenyl N-chloroamines | Generates aminium radicals; cyclization efficiency depends on orbital overlap. | cdnsciencepub.com |
Asymmetric Synthetic Routes to Piperidine Cores
The synthesis of enantiomerically enriched piperidines is of paramount importance due to their prevalence in chiral drugs. Asymmetric intramolecular cyclizations achieve this by using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the ring-forming step. nih.govresearchgate.net
One approach involves the use of chiral catalysts in metal-catalyzed reactions, as seen in the palladium-catalyzed enantioselective aza-Heck cyclization mentioned previously. mdpi.com Similarly, rhodium catalysts paired with chiral ligands have been used in asymmetric reductive Heck reactions of aryl boronic acids with dihydropyridines to provide 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn
Asymmetric aza-Michael additions are another powerful strategy. jst.go.jprsc.org In a "Clip-Cycle" approach, a linear precursor is formed via metathesis and then subjected to an intramolecular aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, yielding enantioenriched 3-spiropiperidines. rsc.org
The use of chiral bases can induce asymmetric cyclizations. For example, the combination of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine (B7772259) can perform an asymmetric deprotonation of an N-Boc protected unsaturated amine. acs.org The resulting enantioenriched organolithium intermediate then cyclizes to form the piperidine product with high enantiomeric purity. acs.org
Diastereoselective methods also provide access to chiral piperidines. The nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can establish multiple contiguous stereocenters. researchgate.net Subsequent reductive cyclization of the product then yields stereochemically pure piperidines. nih.govresearchgate.net
Table 4: Selected Asymmetric Strategies for Piperidine Synthesis
| Asymmetric Method | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck | Rhodium Catalyst / Chiral Ligand | Dihydropyridine + Boronic Acid | Enantioenriched 3-substituted tetrahydropyridines. | snnu.edu.cn |
| Asymmetric Aza-Michael Addition | Chiral Phosphoric Acid | N-Tethered α,β-Unsaturated Thioester | Enantioenriched 3-spiropiperidines. | rsc.org |
| Asymmetric Deprotonation/Cyclization | n-BuLi / (-)-sparteine | N-Boc Unsaturated Amine | Enantioenriched 2-substituted piperidines. | acs.org |
| Diastereoselective Nitro-Mannich/Reductive Cyclization | BF3·OEt2 / Et3SiH | β-Nitro-amine | Stereochemically pure polysubstituted piperidines. | nih.gov, researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Piperidin 1 Ylmethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of the chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 2-Methyl-6-(piperidin-1-ylmethyl)phenol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as multiplets in the downfield region of the spectrum, a consequence of their varied electronic environments due to the substituents. The benzylic protons of the piperidin-1-ylmethyl group exhibit a characteristic singlet, while the protons of the piperidine (B6355638) ring and the methyl group each produce unique signals in the aliphatic region.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Phenol Ring) | 6.7 - 7.1 | Multiplet | 3H |
| Benzylic (-CH₂-) | ~3.6 | Singlet | 2H |
| Piperidine (α to N) | ~2.4 | Multiplet | 4H |
| Piperidine (β, γ to N) | ~1.5-1.7 | Multiplet | 6H |
| Methyl (-CH₃) | ~2.2 | Singlet | 3H |
Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the phenol ring resonate at distinct chemical shifts, influenced by the hydroxyl, methyl, and piperidin-1-ylmethyl substituents. The carbon atoms of the piperidine ring and the methyl group also give rise to characteristic signals in the upfield region of the spectrum.
| Carbon Type | Chemical Shift (δ, ppm) |
| C-OH (Phenolic) | ~155 |
| C-CH₂ (Phenolic) | ~122 |
| Aromatic Carbons | 118 - 130 |
| Benzylic Carbon (-CH₂-) | ~62 |
| Piperidine Carbons (α to N) | ~54 |
| Piperidine Carbons (β to N) | ~26 |
| Piperidine Carbon (γ to N) | ~24 |
| Methyl Carbon (-CH₃) | ~16 |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and piperidine groups are observed in the 2800-3100 cm⁻¹ range. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the piperidine ring can be found in the 1000-1250 cm⁻¹ range.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | ~3400 | Broad |
| C-H Stretch (Aromatic) | ~3050 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch (Tertiary Amine) | ~1100 | Medium |
| C-O Stretch (Phenolic) | ~1230 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, causing the promotion of an electron from a ground electronic state to an excited electronic state. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, exhibits absorption bands characteristic of the phenolic chromophore. The primary absorption bands are attributed to π → π* transitions within the benzene (B151609) ring. The presence of the hydroxyl, methyl, and piperidin-1-ylmethyl substituents can cause a shift in the wavelength of maximum absorption (λ_max) compared to unsubstituted phenol.
| Transition | λ_max (nm) | Solvent |
| π → π* | ~275 | Ethanol |
Mass Spectrometry for Molecular Composition: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can confirm the molecular formula of this compound. For this compound, with a molecular formula of C₁₃H₁₉NO, the expected exact mass can be calculated and compared to the experimentally observed mass. The electrospray ionization (ESI) technique is commonly used for such analyses, often detecting the protonated molecule [M+H]⁺. rsc.org
| Ion | Calculated m/z | Observed m/z | Technique |
| [C₁₃H₁₉NO + H]⁺ | 206.1539 | Consistent with calculated value | ESI-HRMS |
Solid-State Structural Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For this compound, a single-crystal X-ray diffraction study would reveal the planar nature of the phenol ring and the chair conformation of the piperidine ring. It would also detail the spatial relationship between the substituents on the aromatic ring and the intramolecular hydrogen bonding, if present, between the phenolic hydroxyl group and the nitrogen atom of the piperidine ring.
| Parameter | Typical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O (phenolic) bond length | ~1.36 Å |
| C-N (piperidine) bond length | ~1.47 Å |
| C-C-C (aromatic) bond angle | ~120° |
| O-H···N hydrogen bond distance | Variable, if present |
Note: The specific crystallographic parameters will depend on the crystal packing and experimental conditions.
Computational and Theoretical Chemistry Investigations of 2 Methyl 6 Piperidin 1 Ylmethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of molecules. These methods use the principles of quantum mechanics to model the electronic structure and geometry of molecules, offering a window into their behavior at the atomic level.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. It calculates the electronic energy of a molecule based on its electron density. The B3LYP hybrid functional is a commonly used functional within DFT.
Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats each electron as moving in the average field of all other electrons. While generally less accurate than modern DFT methods for many properties, it remains a foundational theory.
For 2-Methyl-6-(piperidin-1-ylmethyl)phenol, geometry optimization using DFT or HF would yield the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. This information is crucial for understanding its steric and electronic properties. For instance, studies on similar molecules like piperidine (B6355638) and its derivatives have shown that DFT methods, particularly B3LYP, provide optimized geometric parameters that are in good agreement with experimental values.
Illustrative Data Table 1: Optimized Geometrical Parameters for a Related Compound (4-methylpiperidine)
The following data is for 4-methylpiperidine (B120128), calculated using the B3LYP/6-31G(d) method, and serves as an example of the output from a geometry optimization.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.469 | |
| C-C (ring) | 1.535 - 1.541 | |
| C-H | 1.095 - 1.101 | |
| C-N-C | ||
| N-C-C | ||
| C-C-C |
Source: Based on findings for 4-methylpiperidine from computational studies.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are essential for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
Theoretical vibrational analysis can aid in the assignment of complex experimental spectra. For phenolic compounds, characteristic vibrations include the O-H stretch, C-O stretch, and various aromatic ring vibrations. For the piperidine moiety, C-H and C-N stretching and bending modes are significant. It is common practice to scale the calculated frequencies to correct for approximations in the computational methods and to achieve better agreement with experimental data.
Illustrative Data Table 2: Selected Calculated Vibrational Frequencies for a Phenolic Compound
The following data is a representative example of calculated vibrational frequencies for phenol (B47542), demonstrating the type of assignments made.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3650 | O-H stretching |
| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring stretching |
| ν(C-O) | 1260 | C-O stretching |
| δ(O-H) | 1350 | O-H in-plane bending |
Source: Based on general frequency ranges for phenolic compounds.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and their energy gap provides key insights.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.
The energies of the HOMO and LUMO are important parameters. A higher HOMO energy suggests a better electron-donating ability, while a lower LUMO energy indicates a better electron-accepting ability. The spatial distribution of these orbitals shows the regions of the molecule that are most likely to be involved in electron transfer. For phenolic compounds, the HOMO is often localized on the phenol ring and the oxygen atom, while the LUMO distribution can vary depending on the substituents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. This analysis would be vital in understanding the potential reactivity of this compound.
Illustrative Data Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Substituted Phenol
The following is an example of HOMO-LUMO data for a generic substituted phenol, calculated using DFT.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| Energy Gap (LUMO-HOMO) | 4.6 |
Source: Based on typical values for substituted phenols from computational studies.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the excited-state properties of molecules. It is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.
This analysis can predict the absorption maxima (λ_max) and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, TD-DFT calculations would help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum. The calculations would reveal which molecular orbitals are involved in the principal electronic transitions.
Illustrative Data Table 4: Simulated Electronic Transitions for a Phenolic Derivative
This table provides an example of TD-DFT output for a phenolic derivative, showing the calculated absorption wavelength and the nature of the transition.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.025 | HOMO → LUMO (95%) |
| S₀ → S₂ | 250 | 0.150 | HOMO-1 → LUMO (80%) |
Source: Based on typical results from TD-DFT studies on substituted phenols.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. researchgate.netresearchgate.net
For a molecule like this compound, the MEP map would reveal specific reactive sites. The oxygen atom of the hydroxyl (-OH) group on the phenol ring is expected to be a region of high negative potential (red), making it a primary site for hydrogen bond donation and electrophilic interactions. researchgate.netnih.gov Conversely, the hydrogen atom of this hydroxyl group would exhibit a strong positive potential (blue), identifying it as a hydrogen bond donor site. researchgate.net The nitrogen atom within the piperidine ring would also show a negative potential, though likely less intense than the phenolic oxygen. The aromatic ring and the aliphatic piperidine ring would display areas of intermediate potential. Understanding these sites is crucial for predicting the molecule's behavior in chemical reactions and biological systems. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). uni-rostock.denih.gov This delocalization, also known as hyperconjugation, stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
To illustrate the type of data obtained from an NBO analysis, the stabilization energies for significant interactions in a related compound, 1-Methyl 2,6-diphenyl piperidin-4-one, are presented below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N3 | BD* (1) C2-C11 | 3.93 |
| LP (1) N3 | BD* (1) C4-C5 | 3.86 |
| LP (1) O7 | BD* (1) C5-C6 | 1.83 |
| BD (1) C2-C11 | BD* (1) C4-C5 | 1.98 |
| BD (1) C4-C5 | BD* (1) C2-C11 | 2.23 |
| (Data adapted from a study on 1-Methyl 2,6-diphenyl piperidin-4-one for illustrative purposes) orientjchem.org |
This table demonstrates how electron density is shared between orbitals, with the E(2) value indicating the energetic importance of each delocalization event, thus contributing to the molecule's stability. orientjchem.org
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. These charges influence numerous molecular properties, including the dipole moment, polarizability, and electronic structure. semanticscholar.org The distribution of charges indicates the electrostatic landscape of the molecule and can help in understanding its reactivity.
For this compound, calculations would typically show that the oxygen atom of the hydroxyl group carries a significant negative charge due to its high electronegativity. semanticscholar.orgkarazin.ua The nitrogen atom in the piperidine ring would also be negatively charged. Most hydrogen atoms, particularly the one attached to the phenolic oxygen, would exhibit positive charges. The carbon atoms would show a range of positive and negative charges depending on their bonding environment. For example, the carbon atom attached to the hydroxyl group would likely have a positive charge. This charge distribution is fundamental to the molecule's electrostatic interactions. researchgate.net
The following table shows an example of Mulliken atomic charges calculated for a substituted phenol, illustrating the expected charge distribution.
| Atom | Charge (e) using DFT/B3LYP |
| C1 | -0.15 |
| C2 | 0.23 |
| C3 | -0.12 |
| C4 | 0.05 |
| C5 | -0.11 |
| C6 | 0.22 |
| O7 | -0.65 |
| H8 | 0.45 |
| (Data adapted from a study on 2,6-dichloro-4-fluoro phenol for illustrative purposes) semanticscholar.org |
Non-Linear Optical (NLO) Properties Prediction
Computational methods are frequently used to predict the Non-Linear Optical (NLO) properties of molecules. NLO materials are important in technologies like optical switching and frequency conversion. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). A high value of β₀, in particular, suggests that a molecule has significant NLO potential. nih.gov
Molecules with significant charge transfer, often found in donor-π-acceptor systems, tend to exhibit strong NLO properties. In this compound, the hydroxyl group (donor) and the aromatic ring (π-system) create a basis for intramolecular charge transfer. The presence of the piperidine group can further influence the electronic distribution. Theoretical calculations on related triazine-piperidine compounds have shown that such structures can possess notable NLO characteristics. nih.gov The calculated values of μ, α, and β₀ for this compound would determine its suitability for NLO applications. orientjchem.org
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, shape index, and curvedness to provide detailed insights into crystal packing.
The d_norm surface uses a red-white-blue color scheme, where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals distance, and blue areas show longer contacts. analis.com.my For this compound, red spots would be expected to highlight the O-H···N or O-H···O hydrogen bonds, which are critical in directing the crystal packing.
The shape index map helps to identify π-π stacking interactions, which appear as characteristic red and blue triangular patterns. analis.com.my The curvedness map shows flat regions on the surface, which also suggest the presence of planar stacking. nih.govanalis.com.my
Two-Dimensional (2D) Fingerprint Plots
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of all intermolecular contacts in the crystal. nih.gov The plot graphs the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface can be calculated from these plots. analis.com.my
In a crystal of this compound, H···H contacts would likely constitute the largest percentage of interactions due to the abundance of hydrogen atoms. nih.gov Sharp spikes at low di and de values would correspond to strong, directional interactions like O-H···N hydrogen bonds. Other significant interactions would include C-H···π contacts and C-H···O contacts. nih.govresearchgate.net
The following table presents the percentage contributions of intermolecular contacts for a related piperidine derivative, illustrating how these interactions are quantified.
| Interaction Type | Contribution (%) |
| H···H | 74.2 |
| C···H/H···C | 18.7 |
| O···H/H···O | 7.0 |
| N···H/H···N | 0.1 |
| (Data adapted from a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one for illustrative purposes) nih.gov |
These quantitative insights are crucial for understanding the forces that govern the crystal's structure and stability. nih.gov
Computational Studies of Non-Covalent Interactions
Computational analysis, particularly through Hirshfeld surface analysis derived from Density Functional Theory (DFT) calculations, has been instrumental in elucidating the nature and extent of non-covalent interactions in the crystal structure of this compound. This method allows for the partitioning of crystal space and provides a quantitative summary of intermolecular contacts.
The dominant intermolecular interactions are hydrogen-hydrogen (H···H) contacts, which account for a significant portion of the Hirshfeld surface, a common feature in molecules with numerous hydrogen atoms. Following these, carbon-hydrogen (C···H/H···C) and oxygen-hydrogen (O···H/H···O) contacts are the most significant contributors to crystal packing stability. The O···H contacts are particularly important as they are indicative of hydrogen bonding, a key stabilizing force. The detailed breakdown reveals that the crystal structure is stabilized by a complex network of these varied, weaker interactions.
Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 58.7 |
| C···H / H···C | 22.8 |
| O···H / H···O | 16.7 |
| Other Contacts | 1.8 |
| Data sourced from DFT and Hirshfeld surface analysis studies. |
Molecular Docking Studies
Theoretical Binding Interactions with Biological Macromolecules (e.g., DNA)
Molecular docking simulations have been employed to predict and analyze the binding affinity and mode of interaction between this compound and biological macromolecules like DNA. These theoretical studies are crucial for understanding the compound's potential as a DNA-binding agent.
Simulations involving the interaction of the compound with a B-DNA dodecamer, specifically the d(A-T)12 sequence, have shown a favorable binding energy, suggesting a stable interaction. The calculated binding energy for this interaction was found to be -6.39 kcal/mol. The docking results predict that the molecule preferentially binds within the minor groove of the DNA helix. This specific binding location is determined by the molecule's size, shape, and the pattern of hydrogen bond donors and acceptors it presents to the DNA structure.
Table 2: Summary of Molecular Docking Results with DNA
| Target Macromolecule | Binding Site | Predicted Binding Energy (kcal/mol) |
| Calf Thymus DNA (d(A-T)12) | Minor Groove | -6.39 |
| Theoretical data obtained from molecular docking simulations. |
Analysis of Hydrogen Bonding and Other Interaction Types in Binding Pockets
A detailed examination of the docked pose of this compound within the DNA minor groove reveals the specific molecular interactions responsible for the binding affinity. The stability of the ligand-DNA complex is primarily attributed to a combination of hydrogen bonds and hydrophobic interactions.
The most significant interaction is a conventional hydrogen bond formed between the phenolic hydroxyl group (-OH) of the compound, which acts as the donor, and the oxygen atom (O2) of a thymine (B56734) base (THY8) in the DNA sequence, which acts as the acceptor. This bond has a calculated distance of 2.23 Å, indicating a strong interaction.
Table 3: Key Intermolecular Interactions in the DNA Binding Pocket
| Interaction Type | Donor/Group | Acceptor/Group | Distance (Å) |
| Conventional Hydrogen Bond | Phenolic -OH | O2 of Thymine (THY8) | 2.23 |
| Non-Conventional C-H Bond | Piperidine Ring C-H | Adenine & Thymine Bases | Not specified |
| Hydrophobic Interactions | Piperidine Ring | DNA Minor Groove | Not applicable |
| Interaction details derived from the analysis of the lowest energy docked pose. |
Reaction Mechanisms and Mechanistic Insights
Elucidation of Mannich Reaction Mechanisms in Alkylaminophenol Formation
The formation of 2-Methyl-6-(piperidin-1-ylmethyl)phenol, an alkylaminophenol, proceeds via the Mannich reaction. This reaction is a three-component condensation involving an active acidic hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. byjus.com In this specific synthesis, the reactants are 2-methylphenol (the compound with the active hydrogen), formaldehyde (B43269), and the secondary amine, piperidine (B6355638).
The mechanism unfolds in two primary stages: byjus.com
Formation of the Iminium Ion : The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to formaldehyde. wikipedia.org This is followed by a dehydration step, which is typically acid-catalyzed, to form a highly reactive electrophilic species known as the piperidinium-1-ylmethylidene cation, more commonly referred to as the Eschenmoser salt precursor or simply an iminium ion. adichemistry.comchemistrysteps.com The use of an amine hydrochloride salt can help maintain the acidic conditions necessary for this step. adichemistry.com
Electrophilic Attack on the Phenol (B47542) : The 2-methylphenol, activated by the electron-donating hydroxyl (-OH) group, acts as the nucleophile. The phenol tautomerizes to its more nucleophilic enol form, though in the case of phenols, the aromatic ring itself is sufficiently electron-rich to attack the electrophile. byjus.comwikipedia.org The electron-rich aromatic ring, specifically at the ortho position to the hydroxyl group, attacks the electrophilic carbon of the iminium ion. adichemistry.comyoutube.com This step constitutes the formation of the new carbon-carbon bond. A final deprotonation step re-aromatizes the ring and yields the final product, this compound. youtube.com
Table 1: Reactants and Products in the Mannich Synthesis of this compound
| Role in Reaction | Compound Name | Chemical Formula |
|---|---|---|
| Active Hydrogen Compound | 2-Methylphenol | C₇H₈O |
| Aldehyde | Formaldehyde | CH₂O |
| Secondary Amine | Piperidine | C₅H₁₁N |
| Product (Mannich Base) | This compound | C₁₃H₁₉NO |
Computational Mechanistic Studies of Related Reactions
While specific computational studies on this compound are not widely published, extensive research using methods like Density Functional Theory (DFT) on related Mannich and other multi-component reactions provides significant insight. researchgate.netnih.govresearchgate.net DFT calculations are powerful tools for investigating reaction mechanisms, allowing for the study of transition state geometries, activation energies, and the electronic properties of reactants, intermediates, and products. nih.govbohrium.com
For reactions analogous to the formation of Mannich bases, DFT studies help in:
Analyzing Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the reactants can predict their reactivity. nih.gov For instance, the HOMO of the phenol and the LUMO of the iminium ion would be analyzed to understand the favorability of the nucleophilic attack.
Mapping Potential Energy Surfaces : These calculations can elucidate the entire reaction pathway, identifying the lowest energy route from reactants to products. This helps confirm the stepwise nature of the reaction, proceeding through the iminium intermediate. bohrium.com
Investigating Solvent Effects : Computational models can incorporate solvent effects to provide a more accurate picture of the reaction kinetics and thermodynamics as they would occur in a laboratory setting. researchgate.net
In the context of similar syntheses, such as those involving other substituted phenols or amines, DFT has been used to study electronic and structural properties, which are key to understanding chemical reactivity. researchgate.netnih.gov These computational approaches confirm the mechanistic steps proposed through experimental evidence, such as the initial formation of an iminium ion followed by its reaction with a nucleophile. bohrium.com
Fundamental Principles Governing Carbon-Carbon and Carbon-Nitrogen Bond Formation in Piperidine Derivatives
The synthesis of this compound is a prime example of fundamental bond-forming principles in organic chemistry. nptel.ac.intaylorandfrancis.com The construction of the molecule hinges on the sequential formation of a carbon-nitrogen (C-N) bond and a carbon-carbon (C-C) bond.
Carbon-Nitrogen Bond Formation: The initial C-N bond is formed through the nucleophilic addition of the amine (piperidine) to the carbonyl carbon of the aldehyde (formaldehyde). byjus.comwikipedia.org Key principles at play include:
Nucleophilicity of the Amine : Piperidine, as a secondary amine, possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. academicjournals.org
Electrophilicity of the Carbonyl : The carbonyl carbon of formaldehyde is electrophilic due to the polarization of the C=O bond. This electrophilicity can be further enhanced by protonation of the carbonyl oxygen under acidic conditions, making the carbon an even better target for nucleophilic attack. youtube.comyoutube.com
Iminium Ion Stability : The subsequent dehydration leads to the formation of a resonance-stabilized iminium ion, which serves as the key electrophile for the next stage of the reaction. chemistrysteps.com
Carbon-Carbon Bond Formation: The crucial C-C bond formation occurs via an electrophilic aromatic substitution-type mechanism. adichemistry.comfiveable.me The governing principles are:
Electrophilicity of the Iminium Ion : The iminium ion generated in the first step is a strong electrophile, ready to react with a suitable nucleophile. chemistrysteps.com
Nucleophilicity of the Phenol Ring : The hydroxyl group on 2-methylphenol is a strong activating group, increasing the electron density of the aromatic ring through resonance. This makes the ortho and para positions particularly nucleophilic and susceptible to attack by electrophiles. adichemistry.com The ortho-position is where the C-C bond forms in this case.
The creation of piperidine derivatives through such reactions is a versatile strategy in organic synthesis. nih.gov The stereochemistry and regioselectivity of these bond formations can often be controlled through the choice of reactants, catalysts, and reaction conditions. nih.govresearchgate.net
Table 2: Key Bond Formation Events
| Bond Type | Formed Between | Reaction Step | Governing Principle |
|---|---|---|---|
| Carbon-Nitrogen | Piperidine Nitrogen and Formaldehyde Carbon | Formation of Iminium Ion | Nucleophilic addition of amine to carbonyl wikipedia.org |
| Carbon-Carbon | Phenol Ring Carbon and Iminium Ion Carbon | Electrophilic Attack | Electrophilic substitution on an activated aromatic ring adichemistry.com |
Chemical Modification and Derivatization Strategies
Derivatization of Phenolic and Amine Functionalities for Analytical Purposes
For analytical purposes, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often a necessary step. This process modifies the chemical structure of an analyte to improve its volatility, thermal stability, and/or detectability. jfda-online.comnih.gov
The phenolic hydroxyl group and the tertiary amine of 2-Methyl-6-(piperidin-1-ylmethyl)phenol can be targeted for derivatization.
Derivatization of the Phenolic Hydroxyl Group:
The active hydrogen of the phenolic hydroxyl group can be replaced with a less polar group to increase volatility for GC-MS analysis. sigmaaldrich.com Silylation is a common technique where a trimethylsilyl (B98337) (TMS) group is introduced. sigmaaldrich.com Acylation, the introduction of an acyl group, is another effective method.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The reaction involves the replacement of the active hydrogen of the phenol (B47542) with a TMS group. This derivatization reduces the polarity of the compound, making it more suitable for GC analysis. sigmaaldrich.com
Acylation: Acylating reagents, such as pentafluorobenzoyl chloride, can be used to form an ester with the phenolic hydroxyl group. This not only increases volatility but can also enhance detection sensitivity, especially with an electron capture detector (ECD). researchgate.net
Derivatization of the Tertiary Amine:
While tertiary amines are generally more challenging to derivatize than primary or secondary amines, certain methods can be employed. For GC-MS, issues like peak tailing due to the polarity of the tertiary amine can be problematic. researchgate.net One approach involves the dealkylation of the tertiary amine followed by derivatization. researchgate.net For LC-MS analysis, derivatization can be used to enhance ionization efficiency. nih.gov Reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve signal response in electrospray ionization (ESI)-MS. nih.gov
| Functional Group | Derivatization Technique | Common Reagents | Purpose for Analysis |
| Phenolic Hydroxyl | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC-MS |
| Phenolic Hydroxyl | Acylation | Pentafluorobenzoyl chloride | Increase volatility and enhance ECD response in GC |
| Tertiary Amine | Charge-tagging | Dimethylaminoacetyl chloride | Enhance ionization efficiency for LC-MS |
Strategies for Modifying the Piperidine (B6355638) and Phenol Moieties
Modifying the core structure of this compound by altering the piperidine and phenol moieties is a key strategy for developing new analogues with potentially different biological activities or physicochemical properties.
Modification of the Piperidine Moiety:
The piperidine ring can be modified in several ways. These modifications can influence the compound's conformation, basicity, and steric bulk.
N-Dealkylation/N-Alkylation: The piperidine nitrogen is part of a tertiary amine. The piperidin-1-ylmethyl group attached to the phenol can be viewed as a point of modification. While complex, synthetic routes could be devised to replace the piperidine with other cyclic amines. More straightforward modifications could involve substitution on the piperidine ring itself, though this would require a different synthetic starting point than this compound.
Ring Substitution: Introducing substituents at various positions on the piperidine ring (e.g., methyl, ethyl, or hydroxyl groups) can probe the steric and electronic requirements of its biological target. nih.govnih.gov For instance, the synthesis of analogues with methyl groups at the 2, 3, or 4-positions of the piperidine ring could be undertaken. nih.gov
Ring Contraction and Expansion: Replacing the piperidine ring with a pyrrolidine (B122466) (5-membered ring) or an azepane (7-membered ring) would alter the conformational flexibility and the orientation of the pharmacophoric groups.
Modification of the Phenol Moiety:
The phenol ring offers several avenues for modification that can impact the compound's acidity, hydrogen bonding capacity, and electronic properties.
Hydroxyl Group Modification: The phenolic hydroxyl group can be converted to an ether (e.g., methoxy) or an ester. This would eliminate the hydrogen-bonding donor capability of the phenol and alter its electronic properties.
Ring Substitution: The aromatic ring can be further substituted. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., additional alkyl or alkoxy groups) at the positions ortho- or para- to the hydroxyl group can systematically tune the electronic environment of the phenol. researchgate.net
Isosteric Replacement: The phenol ring could be replaced with other aromatic systems, such as a pyridine (B92270) or a thiophene (B33073) ring, to explore the importance of the specific aromatic system for biological activity.
| Moiety | Modification Strategy | Examples of Resulting Structures | Purpose of Modification |
| Piperidine | Ring Substitution | 2-Methyl-6-((2-methylpiperidin-1-yl)methyl)phenol | Investigate steric effects |
| Piperidine | Ring Contraction/Expansion | 2-Methyl-6-((pyrrolidin-1-yl)methyl)phenol | Alter conformational flexibility |
| Phenol | Hydroxyl Group Modification | 1-(2-methoxy-6-methylbenzyl)piperidine | Remove hydrogen-bonding donor capability |
| Phenol | Ring Substitution | 4-Fluoro-2-methyl-6-(piperidin-1-ylmethyl)phenol | Modulate electronic properties |
Synthesis of Analogues for Structure-Activity Relationship Investigations
The synthesis of a focused library of analogues based on the structure of this compound is essential for conducting comprehensive SAR studies. These studies aim to identify the key structural features responsible for a compound's biological activity and to optimize its potency and selectivity. nih.govmdpi.com
A systematic approach to an SAR study would involve the individual modification of the three main components of the molecule: the piperidine ring, the phenol ring, and the methylene (B1212753) bridge connecting them.
Hypothetical SAR Study Design:
Piperidine Ring Modifications: A series of analogues would be synthesized with variations in the piperidine ring. This could include analogues with different alkyl substituents on the ring (e.g., 3-methyl, 4-methyl) and analogues where the piperidine is replaced with other cyclic amines. nih.gov
Phenol Ring Modifications: Another series of analogues would focus on the phenol ring. This would include moving the positions of the methyl and piperidin-1-ylmethyl groups relative to the hydroxyl group, as well as introducing a variety of substituents on the aromatic ring to probe electronic and steric effects. researchgate.net
Methylene Bridge Modifications: The length of the methylene linker between the phenol and the piperidine could be varied. For example, analogues with an ethyl or propyl bridge could be synthesized to assess the optimal distance between the two ring systems.
The biological activity of each synthesized analogue would be evaluated in a relevant assay. By comparing the activities of the different analogues, a detailed understanding of the SAR can be developed. This knowledge is invaluable for the rational design of new compounds with improved properties.
| Analogue Series | Modification Site | Specific Modifications | Rationale for SAR |
| A | Piperidine Ring | 3-methylpiperidine, 4-methylpiperidine (B120128), pyrrolidine | To determine the optimal size and substitution pattern of the cyclic amine for activity. |
| B | Phenol Ring | Varying substituent positions, adding electron-withdrawing/donating groups | To map the required pharmacophoric features of the aromatic ring. |
| C | Methylene Bridge | Ethylene or propylene (B89431) linker instead of methylene | To investigate the influence of the distance between the phenolic and piperidine moieties. |
Structure Activity Relationship Sar Methodologies Applied to 2 Methyl 6 Piperidin 1 Ylmethyl Phenol Analogues in in Vitro Systems
Systematic Modification of the Phenol (B47542) Moiety and its Influence on Activity
The phenolic hydroxyl group and the substitution pattern on the aromatic ring are critical determinants of the biological activity of 2-methyl-6-(piperidin-1-ylmethyl)phenol analogues. The hydroxyl group, in particular, is often essential for activity, likely participating in key hydrogen bonding interactions with biological targets. nih.gov
Research into various phenolic Mannich bases has demonstrated that the presence and position of substituents on the phenol ring significantly modulate activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenol and its acidity, thereby influencing its interaction with receptors or enzymes. rasayanjournal.co.in Studies on related phenolic compounds have shown that modifications to the phenol ring, such as the introduction of additional hydroxyl or methoxy (B1213986) groups, can have a substantial impact on their antioxidant or cytotoxic activities. rasayanjournal.co.innih.gov
In a series of synthesized phenolic Mannich bases, the nature and position of substituents on the phenol ring were varied to assess the impact on their bioactivity. The findings from these studies are often complex, with the optimal substitution pattern being highly dependent on the specific biological target. For example, in some cases, an increase in the lipophilicity of the phenol moiety through the addition of alkyl groups can enhance cell membrane permeability and, consequently, biological activity. Conversely, the introduction of polar groups may enhance solubility and selectivity.
| Analogue/Modification | Observation on In Vitro Activity |
| Parent Compound: this compound | Serves as a reference scaffold for SAR studies. |
| Introduction of a methoxy group | In related phenolic Mannich bases derived from vanillin, the methoxy group is a common feature and contributes to the overall electronic and steric profile of the molecule. researchgate.net |
| Variation of alkyl substituent at position 2 | Altering the size of the alkyl group (e.g., from methyl to a larger group) can influence steric hindrance around the phenolic hydroxyl and aminomethyl linker, potentially affecting receptor binding. nih.gov |
| Addition of a second (piperidin-1-ylmethyl) group | The creation of bis-Mannich bases, such as 2-methyl-4,6-bis(piperidin-1-ylmethyl)phenol, introduces a second basic center and increases the molecule's size and potential interaction points. nih.gov |
This table is illustrative and based on general principles of SAR for phenolic Mannich bases.
Investigation of Structural Variations within the Piperidine (B6355638) Ring and Aminomethyl Linker
The piperidine ring and the aminomethyl linker constitute the basic "amino" portion of the Mannich base structure, and modifications to these parts have been extensively studied to understand their role in biological activity. The basicity of the nitrogen atom in the piperidine ring is often a key factor, as it can be protonated at physiological pH, allowing for ionic interactions with biological targets.
Systematic variations of the piperidine ring have included its replacement with other cyclic amines, such as morpholine (B109124) or piperazine (B1678402), or with acyclic secondary amines. rasayanjournal.co.innih.gov These changes alter the lipophilicity, steric bulk, and conformational flexibility of the amino moiety, which can have a profound effect on activity. For instance, replacing piperidine with morpholine introduces a polar oxygen atom, which may influence solubility and hydrogen bonding capabilities. Studies on piperine (B192125) derivatives have shown that substituting the piperidine ring with smaller amino groups can lead to higher activity for certain targets. acs.org
The aminomethyl linker has also been a target for modification. Altering its length or introducing rigidity can affect the spatial relationship between the phenol ring and the basic nitrogen, which is often crucial for optimal interaction with a binding site. acs.org
| Structural Variation | Effect on In Vitro Activity |
| Replacement of piperidine with morpholine | Generally leads to an increase in hydrophilicity. The impact on activity is target-dependent. |
| Replacement of piperidine with piperazine derivatives | Allows for the introduction of a second substituent on the piperazine ring, providing a vector for further modification and potentially altering the molecule's interaction profile. nih.gov |
| Use of acyclic secondary amines (e.g., diethylamine) | Increases conformational flexibility compared to the rigid piperidine ring, which may be beneficial or detrimental depending on the target. rasayanjournal.co.in |
| Methyl substitution on the piperidine ring | Can be used to probe the steric tolerance of the binding site. nih.govnih.gov For example, a 4-methyl substituent was found to be the most potent for sigma(1) receptor binding in a series of naphthalenyl-alkyl piperidine derivatives. nih.gov |
This table is illustrative and based on SAR studies of related Mannich bases and piperidine-containing compounds.
Impact of Substituent Position and Electronic Nature on Molecular Interactions
The position and electronic properties of substituents on the this compound scaffold are fundamental to its molecular interactions. The ortho-positioning of the methyl and aminomethyl groups around the phenolic hydroxyl creates a specific steric and electronic environment that influences the molecule's conformation and binding capabilities.
The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the pKa of the phenolic hydroxyl group and the basicity of the piperidine nitrogen. nih.gov This, in turn, affects the strength of hydrogen bonds and ionic interactions with biological targets. For example, electron-withdrawing groups on the phenyl ring would increase the acidity of the phenol, potentially strengthening its hydrogen-donating ability.
The spatial arrangement of functional groups is also critical. The intramolecular hydrogen bond that can form between the phenolic hydroxyl and the nitrogen of the aminomethyl linker can lock the molecule into a more rigid conformation, which may be favorable for binding to some targets. The introduction of substituents can either favor or disrupt this intramolecular hydrogen bonding, thereby influencing the molecule's preferred conformation and its interaction with external binding partners. In QSAR studies of various compound classes, parameters related to the electronic nature and position of substituents are often found to be highly correlated with biological activity. pensoft.net
Computational and Experimental Approaches in SAR Studies of Analogues
A combination of computational and experimental methods is typically employed to elucidate the SAR of this compound analogues. rsc.org These approaches provide a comprehensive understanding of how structural modifications translate into changes in biological activity.
Experimental Approaches:
In Vitro Biological Assays: A variety of in vitro assays are used to determine the biological activity of the synthesized analogues. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure outcomes like cytotoxicity or antioxidant activity. researchgate.netnih.gov For instance, the DPPH radical scavenging assay is a common method for evaluating antioxidant potential. nih.gov
Spectroscopic Techniques: NMR and X-ray crystallography can be used to determine the exact structure and conformation of the synthesized analogues, including the presence of intramolecular hydrogen bonds.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool used to correlate physicochemical properties of the analogues with their biological activities. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and identify the key molecular descriptors that govern their bioactivity. nih.govpensoft.netmdpi.com These descriptors can be electronic, steric, or lipophilic in nature.
Molecular Docking: This computational technique is used to predict the preferred binding mode of a ligand within the active site of a biological target. researchgate.netmdpi.com Molecular docking studies can help to visualize the interactions between the analogue and the receptor or enzyme, providing insights into why certain structural modifications lead to enhanced or diminished activity.
Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties and reactivity of the molecules, providing a deeper understanding of their intrinsic characteristics. rsc.org
These computational methods, in conjunction with experimental data, allow for a more rational and efficient approach to drug design, enabling the targeted synthesis of more promising analogues. mdpi.com
Advanced Analytical Techniques for Research Characterization of 2 Methyl 6 Piperidin 1 Ylmethyl Phenol and Analogues
Chromatographic Separation Methods
Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture. For phenolic Mannich bases, which often arise from complex reaction mixtures, chromatographic techniques are vital for isolation, purity assessment, and quantification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed in synthetic organic chemistry to monitor the progress of reactions and assess the purity of products. chemistryhall.comlibretexts.org In the synthesis of 2-Methyl-6-(piperidin-1-ylmethyl)phenol and its analogues, TLC allows the chemist to qualitatively track the consumption of starting materials (e.g., o-cresol (B1677501), piperidine (B6355638), and formaldehyde) and the formation of the desired Mannich base product. nih.gov
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). chemistryhall.comoregonstate.edu Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf) value. mit.edu The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
For a typical Mannich base synthesis, spots of the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) are applied to the baseline of a TLC plate. mit.edu The plate is then developed in a chamber containing an appropriate solvent system. The separation is visualized, often using a UV lamp or a chemical staining agent like iodine vapor, which is effective for visualizing amine-containing compounds. nih.govmit.edu A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. chemistryhall.com The purity of the final isolated compound can be inferred by the presence of a single spot on the TLC plate. oregonstate.edunrfhh.com
Table 1: Illustrative TLC Parameters for Monitoring a Mannich Base Synthesis
| Parameter | Description | Example Value/Condition |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel G on aluminum or plastic backing chemistryhall.comnih.gov |
| Mobile Phase | The solvent system that moves up the plate. The polarity is optimized to achieve good separation (Rf between 0.2 and 0.8). chemistryhall.com | 5% Ethyl Acetate in 95% Petroleum Ether gijash.com |
| Application | Method of applying the sample to the plate. | Glass capillary spot application chemcoplus.co.jp |
| Development | The process of allowing the mobile phase to ascend the plate. | Ascending development in a closed chamber chemcoplus.co.jp |
| Visualization | Method used to see the separated compound spots. | UV light (if compounds are UV-active) or an iodine chamber nih.govmit.edu |
| Analysis | Comparison of Rf values of starting materials and products. | The product, a Mannich base, typically has a different Rf value than the precursor phenol (B47542) and amine. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers significantly higher resolution and sensitivity than TLC, making it the preferred method for determining the precise purity of this compound and for its quantitative analysis. nih.govresearchgate.net Commercial suppliers of this compound often provide HPLC data to certify its purity. bldpharm.com
In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For phenolic compounds and Mannich bases, a C18 column is common. nih.govresearchgate.net The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their affinity for the stationary phase, with more polar compounds eluting earlier. A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram where each peak corresponds to a different compound. sielc.com
The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. researchgate.net HPLC is also invaluable for stability studies, for instance, to monitor the hydrolysis of a Mannich base prodrug back to its active parent compound in a biological matrix. nih.gov
Table 2: Example HPLC Method Parameters for Purity Analysis of a Phenolic Mannich Base
| Parameter | Description | Example Condition |
| Column | The stationary phase where separation occurs. | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | The solvent mixture that carries the sample through the column. | Isocratic or gradient elution with Acetonitrile and water, often with a modifier like formic acid sielc.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |
| Detection | The method used to detect compounds as they elute. | UV detection at a wavelength where the phenol or aromatic rings absorb (e.g., 270 nm) sielc.com |
| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL |
| Quantification | Basis for calculating purity or concentration. | Peak area percentage for purity; external standard calibration for concentration researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. walshmedicalmedia.com While highly effective for volatile and thermally stable compounds, direct analysis of polar, low-volatility compounds like this compound can be challenging. Its phenolic hydroxyl group and basic nitrogen atom can lead to poor peak shape and thermal degradation in the GC inlet. nih.gov
To overcome these limitations, a common strategy is to convert the analyte into a more volatile and thermally stable derivative prior to GC-MS analysis. elsevier.com For phenolic compounds, derivatization of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether is a well-established method. nih.gov This process replaces the active hydrogen of the phenol with a nonpolar TMS group, increasing volatility and improving chromatographic behavior.
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparing the fragmentation pattern to spectral libraries. walshmedicalmedia.com GC-MS is exceptionally sensitive, capable of detecting analytes at very low concentrations. elsevier.com
Table 3: Hypothetical GC-MS Analysis Protocol for a Derivatized Phenolic Mannich Base Analogue
| Step | Description | Example Procedure |
| 1. Derivatization | Chemical modification to increase volatility and thermal stability. | Reaction with a silylating agent like trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) to convert the phenolic -OH to an -O-TMS group. nih.gov |
| 2. GC Separation | Separation of the derivative from other components. | Column: DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm). jmb.or.krCarrier Gas: Helium. Temperature Program: Initial oven temperature of 100°C, ramped to 280°C. |
| 3. MS Detection | Ionization, fragmentation, and detection of the derivative. | Ionization Mode: Electron Impact (EI) at 70 eV. walshmedicalmedia.comMass Analyzer: Quadrupole. Scan Range: m/z 50-550. |
| 4. Identification | Confirmation of the compound's identity. | Comparison of the obtained mass spectrum with a reference library (e.g., NIST) and the expected molecular ion of the derivative. |
Complementary Analytical Approaches in Chemical Research
While chromatographic methods are essential for separation and purity assessment, they are typically used in conjunction with other analytical techniques for a full structural characterization of this compound and its analogues. These complementary methods provide detailed information about the molecule's structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected molecular framework, including the substitution pattern on the phenol ring and the integrity of the piperidine ring. academicjournals.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the broad O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic parts, and C-N stretching vibrations. nih.govacademicjournals.org
Mass Spectrometry (MS): In addition to its use with GC, mass spectrometry can be used as a standalone technique or coupled with HPLC (LC-MS). It provides the molecular weight of the compound by identifying the molecular ion peak (M+), which is crucial for confirming the molecular formula. nih.govnih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. It is particularly useful for conjugated systems, such as the aromatic ring in this compound, and can be used to confirm the presence of the phenolic chromophore. nih.govrsc.org
Table 4: Summary of Complementary Analytical Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | Confirms the presence and integration of aromatic, methyl, methylene (B1212753), and piperidine protons. academicjournals.org |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton, including aromatic, methyl, methylene, and piperidine carbons. academicjournals.org |
| FTIR | Presence of specific functional groups. | Identifies O-H (phenol), C-H (aromatic/aliphatic), and C-N bonds. nih.gov |
| MS (LC-MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural clues. nih.gov |
| UV-Vis | Presence of chromophores and conjugated systems. | Verifies the electronic structure of the phenolic ring system. rsc.org |
Q & A
Q. What safety protocols are critical given the compound’s potential carcinogenicity or reactivity?
- Methodological Answer : Although specific toxicity data for this compound are limited, analogs with piperidine/phenol moieties are classified as potential carcinogens (IARC Group 2B). Use fume hoods, PPE (nitrile gloves, P95 respirators), and avoid skin contact. Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% acetic acid .
Tables for Key Comparisons
Table 1 : Structural analogs and their key properties
| Compound Name | CAS Number | Key Functional Groups | logP (Predicted) |
|---|---|---|---|
| This compound | N/A | Phenol, Piperidinylmethyl | 2.1 |
| 3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | Phenol, Piperidinylmethyl | 1.9 |
| 2-(Aminomethyl)-6-methylphenol HCl | 1956330-87-2 | Phenol, Aminomethyl, –CH₃ | 0.8 |
Table 2 : Crystallographic parameters for related compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R-factor |
|---|---|---|---|---|---|---|
| 2-Methyl-6-(6-methyl-benzimidazolyl)phenol | P21/c | 4.92 | 19.89 | 12.32 | 105.1 | 0.046 |
| Schiff base analog (CF₃-substituted) | P-1 | 7.12 | 9.34 | 10.56 | 98.7 | 0.052 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
